2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the introduction of the acetic acid and trifluoroacetic acid moieties through esterification or amidation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can bind to enzymes or receptors, modulating their activity. The acetic acid and trifluoroacetic acid moieties can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid
- 2,2,2-trifluoroacetic acid
Uniqueness
Compared to similar compounds, 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid stands out due to its unique spirocyclic structure and the presence of both acetic acid and trifluoroacetic acid moieties. This combination imparts distinct physicochemical properties, such as increased stability and enhanced reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F3N2O5 |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O3.C2HF3O2/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9;3-2(4,5)1(6)7/h10H,1-6H2,(H,12,13);(H,6,7)/t9-;/m1./s1 |
InChI Key |
MQOMSEXVKAWGGV-SBSPUUFOSA-N |
Isomeric SMILES |
C1C[C@]2(CCN(C2=O)CC(=O)O)NC1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC2(CCN(C2=O)CC(=O)O)NC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.